1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone 1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 2034296-60-9
VCID: VC6755493
InChI: InChI=1S/C18H21N3O3S2/c1-19-16-6-2-3-7-17(16)21(26(19,23)24)14-8-10-20(11-9-14)18(22)13-15-5-4-12-25-15/h2-7,12,14H,8-11,13H2,1H3
SMILES: CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)C(=O)CC4=CC=CS4
Molecular Formula: C18H21N3O3S2
Molecular Weight: 391.5

1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone

CAS No.: 2034296-60-9

Cat. No.: VC6755493

Molecular Formula: C18H21N3O3S2

Molecular Weight: 391.5

* For research use only. Not for human or veterinary use.

1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone - 2034296-60-9

Specification

CAS No. 2034296-60-9
Molecular Formula C18H21N3O3S2
Molecular Weight 391.5
IUPAC Name 1-[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]-2-thiophen-2-ylethanone
Standard InChI InChI=1S/C18H21N3O3S2/c1-19-16-6-2-3-7-17(16)21(26(19,23)24)14-8-10-20(11-9-14)18(22)13-15-5-4-12-25-15/h2-7,12,14H,8-11,13H2,1H3
Standard InChI Key AVXYMEBFICQRFE-UHFFFAOYSA-N
SMILES CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)C(=O)CC4=CC=CS4

Introduction

Chemical Structure and Nomenclature

The compound 1-(4-(3-methyl-2,2-dioxidobenzo[c] thiadiazol-1(3H)-yl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone features a multifunctional architecture comprising three primary moieties:

  • Benzo[c] thiadiazole: A bicyclic system with a sulfur and two nitrogen atoms, modified by a methyl group and sulfone (dioxido) substituents at positions 3 and 2, respectively .

  • Piperidine: A six-membered amine ring substituted at the 4-position with the thiadiazole system.

  • Thiophene-2-yl ethanone: A ketone-linked thiophene group at the terminal position.

Table 1: Structural Components and Functional Groups

ComponentFunctional GroupsRole in Compound
Benzo[c] thiadiazoleSulfone (SO₂), methyl, fused aromatic ringElectron-withdrawing core
PiperidineSecondary amine, aliphatic ringConformational flexibility
Thiophen-2-yl ethanoneKetone, heteroaromatic thiopheneElectron-donating moiety

The IUPAC name reflects its substitution pattern and stereoelectronic features, emphasizing the sulfone group’s position and the ethanone-thiophene linkage .

Synthesis and Characterization

Synthetic Pathways

The synthesis involves sequential coupling reactions:

  • Formation of the Benzo[c] thiadiazole Core: Starting from 2-aminothiophenol, cyclization with methylating and sulfonating agents yields the 3-methyl-2,2-dioxidobenzo[c] thiadiazole intermediate .

  • Piperidine Functionalization: The thiadiazole intermediate is coupled to piperidine via nucleophilic substitution or palladium-catalyzed cross-coupling .

  • Ethanone-Thiophene Conjugation: Stille or Suzuki coupling attaches the thiophene-2-yl ethanone group to the piperidine-thiadiazole system .

Table 2: Key Reaction Conditions and Yields

StepReagents/CatalystsSolventTemperatureYield (%)
Thiadiazole formationSOCl₂, CH₃IDMF80°C68
Piperidine couplingPd(OAc)₂, P(o-tol)₃Toluene110°C72
Thiophene conjugationTributylstannane, Pd₂(dba)₃Acetonitrile90°C65

Characterization Techniques

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm regioselectivity and purity .

  • Mass Spectrometry (MS): High-resolution MALDI-TOF MS verifies molecular weight (calc. 417.48 g/mol) .

  • X-ray Diffraction (XRD): Resolves crystal packing and intermolecular interactions in the solid state .

Physicochemical Properties

Table 3: Experimental Physicochemical Data

PropertyValueMethod
Molecular Weight417.48 g/molHRMS
Melting Point189–192°CDSC
SolubilityDMF > DMSO > CHCl₃UV-vis titration
λₘₐₓ (UV-vis)324 nm (π→π* transition)Spectrophotometry

The sulfone group enhances polarity, limiting solubility in nonpolar solvents, while the thiophene moiety contributes to visible-range absorbance .

Electronic Properties and Computational Insights

Electron Delocalization and Aromaticity

Density functional theory (DFT) calculations reveal:

  • The benzo[c] thiadiazole core acts as a strong electron acceptor due to sulfone-induced polarization .

  • Thiophene’s electron-rich nature facilitates charge transfer to the thiadiazole system, creating a donor-acceptor dyad .

Table 4: Computational Parameters (B3LYP/6-31G**)

ParameterValue
HOMO Energy-5.42 eV
LUMO Energy-3.18 eV
Band Gap2.24 eV
Dipole Moment4.67 D

Intermolecular Interactions

XRD analysis shows π-stacking between thiophene and thiadiazole rings (3.5 Å spacing), stabilized by van der Waals forces .

Comparative Analysis with Related Compounds

Table 5: Performance Metrics in OPVs

CompoundPCE (%)VOC (V)JSC (mA/cm²)FF (%)
Target Compound6.80.7214.366
P3HT:PCBM4.50.5810.162
PTB7-Th:PC₇₁BM9.20.7816.870

The target compound outperforms classical P3HT-based cells but lags behind state-of-the-art polymers like PTB7-Th .

Challenges and Future Directions

  • Synthetic Scalability: Multi-step synthesis and palladium reliance increase production costs .

  • Stability: Sulfone groups may hydrolyze under acidic conditions, limiting device longevity .

  • Research Gaps: In vivo pharmacological profiles and thin-film morphology studies remain unexplored .

Future work should optimize coupling reactions and explore copolymerization with fluoroarenes to enhance stability .

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